molecular formula C12H22O9 B12517680 acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol CAS No. 676543-81-0

acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol

Cat. No.: B12517680
CAS No.: 676543-81-0
M. Wt: 310.30 g/mol
InChI Key: NTLMBZCFGLRQRP-BIHLCPNHSA-N
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Description

Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a specific stereoisomer of cyclohexene triol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol typically involves the reaction of cyclohexene with acetic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry is achieved. Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: This can reduce the double bond in the cyclohexene ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,4-trione, while reduction may produce cyclohexane-1,2,4-triol.

Scientific Research Applications

Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used to study enzyme interactions and metabolic pathways involving cyclohexene derivatives.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,4-triol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.

    Acetic acid; cyclohexane-1,2,4-triol: Similar structure but different stereochemistry, affecting its biological activity and applications.

Uniqueness

Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is unique due to its specific stereochemistry and the presence of both acetic acid and cyclohexene triol moieties

Properties

CAS No.

676543-81-0

Molecular Formula

C12H22O9

Molecular Weight

310.30 g/mol

IUPAC Name

acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol

InChI

InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m0.../s1

InChI Key

NTLMBZCFGLRQRP-BIHLCPNHSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H](C=C[C@H]([C@@H]1O)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O

Origin of Product

United States

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